molecular formula C9H15NO2 B11916856 2-Azaspiro[4.4]nonane-1-carboxylic acid CAS No. 96798-55-9

2-Azaspiro[4.4]nonane-1-carboxylic acid

Cat. No.: B11916856
CAS No.: 96798-55-9
M. Wt: 169.22 g/mol
InChI Key: GWYGFBRIEBPBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[44]nonane-1-carboxylic acid is a spirocyclic compound that features a unique structural motif, consisting of a spiro-connected azetidine and cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.4]nonane-1-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable azetidine precursor with a cyclohexanone derivative under acidic or basic conditions to form the spirocyclic core. The carboxylic acid functionality can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.4]nonane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and catalysts under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

2-Azaspiro[4.4]nonane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Azaspiro[4.4]nonane-4-carboxylic acid
  • 2-Azaspiro[4.4]nonane-1,3-dione
  • 2-Azaspiro[4.4]nonane-2-carboxylic acid

Comparison: 2-Azaspiro[4.4]nonane-1-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

96798-55-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-azaspiro[4.4]nonane-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)7-9(5-6-10-7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12)

InChI Key

GWYGFBRIEBPBHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCNC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.